Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate
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Overview
Description
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-2-nitrophenol with 3,5-dimethylbenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.
Scientific Research Applications
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
CAS No. |
866082-35-1 |
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Molecular Formula |
C16H14FNO5 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate |
InChI |
InChI=1S/C16H14FNO5/c1-9-7-11(16(19)22-3)8-10(2)15(9)23-13-6-4-5-12(17)14(13)18(20)21/h4-8H,1-3H3 |
InChI Key |
CJXQYFCWTYPFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])C)C(=O)OC |
Origin of Product |
United States |
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